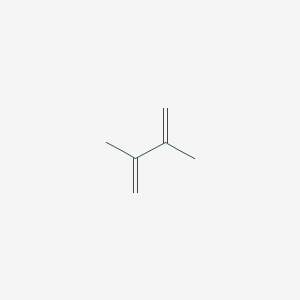
2,3-Dimethyl-1,3-butadiene
説明
2,3-Dimethyl-1,3-butadiene, also known as Dimethylbutadiene, is an organic compound with the formula (CH3)2C4H4 . It is a colorless liquid that played a significant role in the early history of synthetic rubber . Today, it is primarily used as a specialty reagent .
Synthesis Analysis
Dimethylbutadiene can be prepared through an acid-catalyzed dehydration reaction of pinacol . The current industrial route involves the dimerization of propene followed by dehydrogenation . In a study, Poly(2,3-Dimethyl-1,3-butadiene) (PDMB) with varying contents of 1,4-and 1,2-structures was anionically synthesized using either n-butyllithium or sec-butyllithium as an initiator .
Molecular Structure Analysis
The molecular formula of 2,3-Dimethyl-1,3-butadiene is C6H10 . Its molecular weight is 82.1436 . The structure of this compound can be represented as CH2=C(CH3)C(CH3)=CH2 .
Chemical Reactions Analysis
Dimethylbutadiene readily undergoes Diels-Alder reactions and reacts faster than 1,3-butadiene . Its effectiveness in this reaction is attributed to the stabilization of the cis-conformation owing to the influence of the methyl groups on the C2 and C3 positions . A study showed that a very small amount of SOA particles was produced in experiments with 2,3-dimethyl-1,3-butadiene .
Physical And Chemical Properties Analysis
2,3-Dimethyl-1,3-butadiene is a colorless liquid . It has a density of 0.7222g/cm3 , a melting point of -76°C , and a boiling point of 69°C . Its vapor pressure is 269 mm Hg at 37.7°C .
科学的研究の応用
Radical Polymerization in Coordination Nanochannels
2,3-Dimethyl-1,3-butadiene has been used in the radical polymerization process within coordination nanochannels . This process was successful due to the effective suppression of unfavorable termination reactions . The microstructures of the resulting polymer could also be tuned depending on the structure of the porous hosts .
Diels-Alder Cycloaddition Reaction
This compound undergoes Diels-Alder cycloaddition reactions . The Diels-Alder reaction is a chemical reaction between a conjugated diene and a substituted alkene, commonly termed the dienophile, to form a substituted cyclohexene system.
Polymerization Reactions
2,3-Dimethyl-1,3-butadiene participates in polymerization reactions . Polymerization is a process of reacting monomer molecules together in a chemical reaction to form polymer chains or three-dimensional networks.
Manufacturing of Synthetic Rubber
It is also involved in the manufacturing of synthetic rubber . Synthetic rubber is an elastomer that was originally derived from milky colloidal suspension, or latex.
Reactions with Silicon Surfaces
2,3-Dimethyl-1,3-butadiene has been used to investigate the reactions of 1,3-dienes with the Silicon (Si) surface using scanning tunneling microscopy and Fourier transform infrared spectroscopy .
Safety And Hazards
特性
IUPAC Name |
2,3-dimethylbuta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-5(2)6(3)4/h1,3H2,2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJHPPZKZZWAKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25034-65-5 | |
| Record name | 1,3-Butadiene, 2,3-dimethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25034-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2022046 | |
| Record name | Dimethylbutadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] | |
| Record name | 2,3-Dimethyl-1,3-butadiene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9763 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
152.0 [mmHg] | |
| Record name | 2,3-Dimethyl-1,3-butadiene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9763 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,3-Dimethyl-1,3-butadiene | |
CAS RN |
513-81-5 | |
| Record name | 2,3-Dimethyl-1,3-butadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=513-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethyl-1,3-butadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Biisopropenyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8656 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Butadiene, 2,3-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethylbutadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethylbuta-1,3-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.430 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIMETHYL-1,3-BUTADIENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61TUU25HCO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,3-Dimethyl-1,3-butadiene?
A1: 2,3-Dimethyl-1,3-butadiene has a molecular formula of C6H10 and a molecular weight of 82.14 g/mol.
Q2: How can I characterize 2,3-Dimethyl-1,3-butadiene spectroscopically?
A: Multiple spectroscopic techniques can be employed, including:* NMR: 1H and 13C NMR provide detailed structural information, especially regarding the configuration of the double bonds and the presence of isomers. [, ]* Infrared Spectroscopy (IR): IR spectroscopy can identify characteristic functional groups, such as the C=C stretching vibrations in conjugated dienes. [, , ]* Near Edge X-ray Absorption Fine Structure (NEXAFS): NEXAFS provides insights into the orientation of molecules on surfaces, particularly relevant for studying DMB adsorption on silicon. []
Q3: What types of reactions is 2,3-Dimethyl-1,3-butadiene known to undergo?
A3: As a conjugated diene, DMB readily participates in various reactions, including:
- Diels-Alder Reactions: DMB acts as a diene, reacting with dienophiles like acetylenes, nitroso compounds, and even the silicon(100)-2×1 surface to form six-membered rings. [, , , , ]
- Cycloadditions: Beyond the classic Diels-Alder, DMB participates in [2+2] cycloadditions with silicon surfaces and can form sulfine cycloadducts through reaction with sulfines generated in situ. [, , ]
- Polymerization: DMB can be polymerized to form poly(2,3-dimethyl-1,3-butadiene), which has applications in materials science. [, ]
- Copolymerization: DMB can be copolymerized with other monomers like isobutene and acrylonitrile to form materials with tailored properties. [, ]
Q4: Can 2,3-Dimethyl-1,3-butadiene be used in the synthesis of other valuable compounds?
A4: Yes, DMB serves as a starting material in the synthesis of various compounds, including:
- 5,6-Dimethyl-5-hepten-2-one: This compound, a key intermediate in the synthesis of α-irone (a fragrance compound), can be synthesized from DMB via a palladium-catalyzed reaction with methyl acetoacetate. []
- Cyclobutane Adducts: DMB's photochemical reaction with acrylonitrile yields cyclobutane adducts, illustrating its versatility in photochemical synthesis. []
Q5: Are there specific examples of catalysts used with 2,3-Dimethyl-1,3-butadiene?
A5: The choice of catalyst is highly dependent on the desired reaction. Examples include:
- Aluminum Chloride (AlCl3): AlCl3 effectively catalyzes the Oxo-Diels-Alder reaction of DMB with acyl phosphonates at low temperatures. []
- Palladium Complexes: Chiral cationic palladium(II) complexes catalyze asymmetric hetero-Diels-Alder reactions of DMB with arylglyoxals and glyoxylate esters. []
- Protic Carbocationic Initiators: The 1:2 adduct of n-octadecanoic acid and B(C6F5)3 efficiently initiates the carbocationic copolymerization of DMB and isobutene to form ultrahigh molecular weight copolymers. []
Q6: Have computational methods been applied to study 2,3-Dimethyl-1,3-butadiene?
A6: Yes, computational studies have proven valuable in understanding DMB's reactivity.
- DFT Calculations: Density functional theory (DFT) calculations have been used to:
- Molecular Mechanics: Molecular mechanics, combined with Wide-Angle X-ray Scattering (WAXS), has been employed to elucidate the crystal structure of cis-1,4-poly(DMB). []
- Semiempirical PM3 Calculations: These calculations have been used to investigate the reactivity of azaphospholes derived from DMB in Diels-Alder reactions. []
Q7: How do structural modifications to 2,3-Dimethyl-1,3-butadiene affect its reactivity?
A7: Substituent effects play a crucial role in DMB's reactivity.
- Alkyl Substitution: Increasing alkyl substitution on the diene generally increases its reactivity in Diels-Alder reactions. [] This trend is attributed to the electron-donating effect of alkyl groups, which enhances the diene's electron density and promotes interaction with electron-deficient dienophiles.
- Halogen Substitution: Introducing halogens into the cyclotrigermene ring system, as demonstrated with [(tBu3Si)3Ge3X; X = Cl, Br, I], leads to unique reactivity, including an intramolecular halogen walk and facial stereoselectivity in Diels-Alder reactions. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



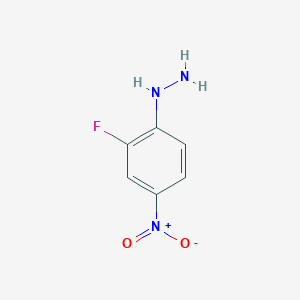

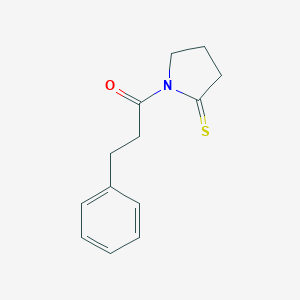

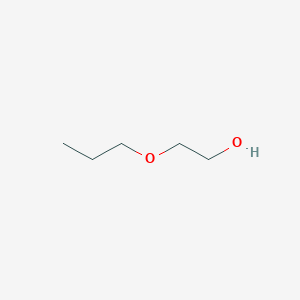
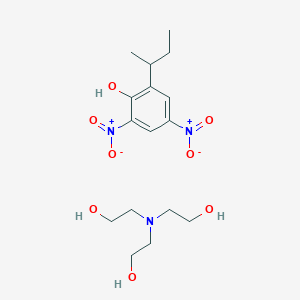
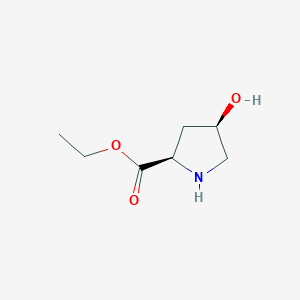
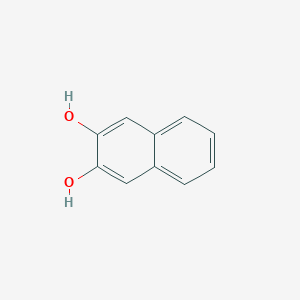



![2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline](/img/structure/B165446.png)
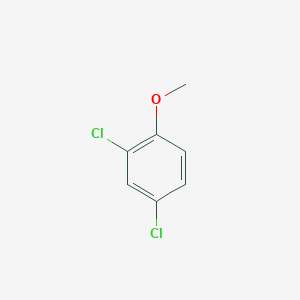
![2-[4-(4-Isopropylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B165452.png)